6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, substituted with various functional groups including a chlorobenzyl ether, a trifluoromethyl group, and a phenyl ring. These substitutions confer distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzyl ether group: This step often involves nucleophilic substitution reactions where a chlorobenzyl halide reacts with a phenolic group.
Addition of the trifluoromethyl group: This can be introduced via electrophilic substitution reactions using reagents like trifluoromethyl iodide.
Final assembly: The phenyl and methyl groups are introduced through various coupling reactions, such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability.
Chemical Reactions Analysis
6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions of the chlorobenzyl and trifluoromethyl groups.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to introduce additional substituents.
Common reagents used in these reactions include halides, organometallic reagents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group enhances its binding affinity and selectivity, while the chlorobenzyl ether group may facilitate interactions with hydrophobic pockets in proteins. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 6-{4-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine include:
- 6-amino-4-{2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-4-{5-bromo-2-[(2-chlorobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
These compounds share structural similarities but differ in specific substituents, which can significantly impact their chemical properties and biological activities
Properties
Molecular Formula |
C27H19ClF3N3O |
---|---|
Molecular Weight |
493.9 g/mol |
IUPAC Name |
6-[4-[(2-chlorophenyl)methoxy]phenyl]-3-methyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C27H19ClF3N3O/c1-17-25-22(27(29,30)31)15-24(32-26(25)34(33-17)20-8-3-2-4-9-20)18-11-13-21(14-12-18)35-16-19-7-5-6-10-23(19)28/h2-15H,16H2,1H3 |
InChI Key |
OERYINOXZPPGRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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